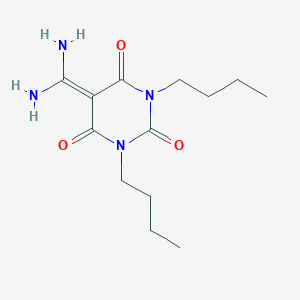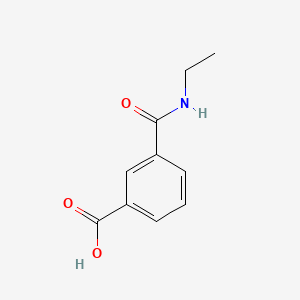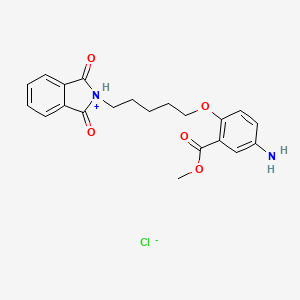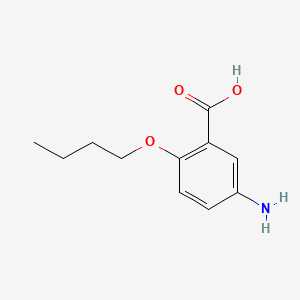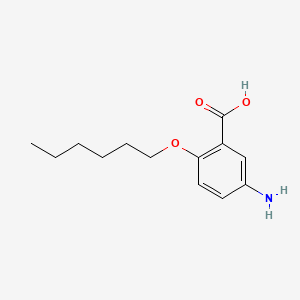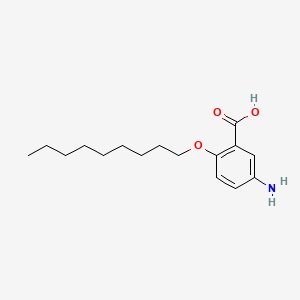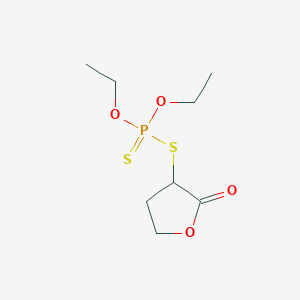
3-Diethoxyphosphinothioylsulfanyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AI 3-27211 is an insecticide.
Aplicaciones Científicas De Investigación
Peptide Synthesis
3-Diethoxyphosphinothioylsulfanyloxolan-2-one is utilized as an efficient coupling reagent in peptide synthesis. It can be employed in both solution and solid-phase coupling processes, demonstrating its versatility in the field of biochemistry and peptide research (Fan, Hao, & Ye, 1996).
Favorskii-Type Rearrangement
This compound plays a role in the Favorskii-type rearrangement of α,α'-dihalo ketones with enolates of ethyl (diethoxyphosphinyl)acetate. This reaction is significant in the preparation of important intermediates for natural product syntheses (Sakai, Amano, Miyata, Utaka, & Takeda, 1987).
Cross-Linking Reagents in Liposome Synthesis
3-Diethoxyphosphinothioylsulfanyloxolan-2-one is used in the synthesis of heterobifunctional cross-linking reagents, which are crucial for the coupling of peptides to liposomes. This application is particularly relevant in immunization and vaccine development (Frisch, Boeckler, & Schuber, 1996).
Stereoselective Michael-Type Addition
In carbohydrate chemistry, it's used for Michael-type additions to carbohydrate-derived enones, resulting in the formation of phosphono-α-C-glycosides, important in synthetic organic chemistry (Leonelli, Capuzzi, Calcagno, Passacantilli, & Piancatelli, 2005).
Application in Amide Bond Formation
3-Diethoxyphosphinothioylsulfanyloxolan-2-one (DEPBT) is an effective reagent for amide bond formation in peptide synthesis, with minimal racemization, thereby enhancing the synthesis of complex peptides and natural products (Ye, Li, & Jiang, 2005).
Synthesis of Peptide Alcohols
It is used for the synthesis of N-protected peptide alcohols, serving as a key intermediate in asymmetric catalytic reactions and pharmaceutical research (Tian, Sun, Wang, & Ye, 2002).
Propiedades
Número CAS |
3659-04-9 |
|---|---|
Nombre del producto |
3-Diethoxyphosphinothioylsulfanyloxolan-2-one |
Fórmula molecular |
C8H15O4PS2 |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
3-diethoxyphosphinothioylsulfanyloxolan-2-one |
InChI |
InChI=1S/C8H15O4PS2/c1-3-11-13(14,12-4-2)15-7-5-6-10-8(7)9/h7H,3-6H2,1-2H3 |
Clave InChI |
UJAJJOWXZNLLEO-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SC1CCOC1=O |
SMILES canónico |
CCOP(=S)(OCC)SC1CCOC1=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AI 3-27211; AI3-27211; AI-3-27211 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



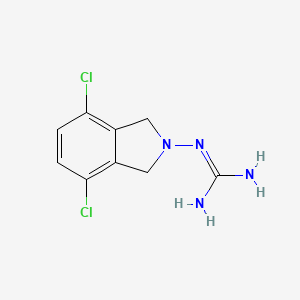
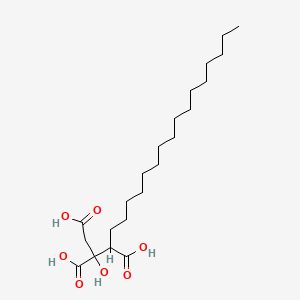
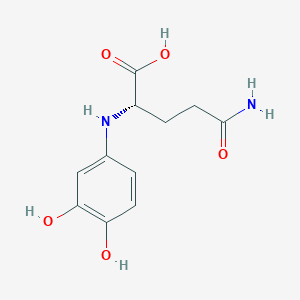
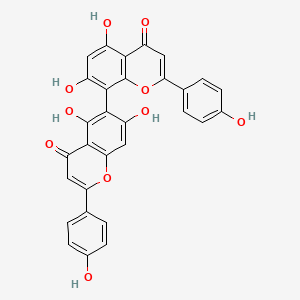
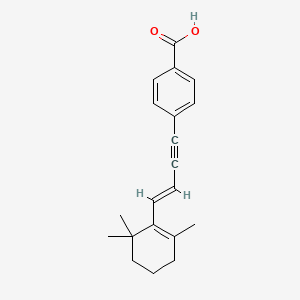
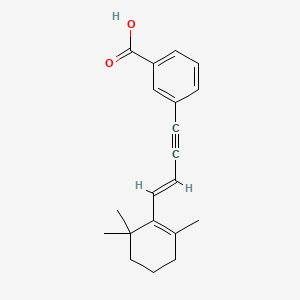
![(1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1666644.png)
![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)
